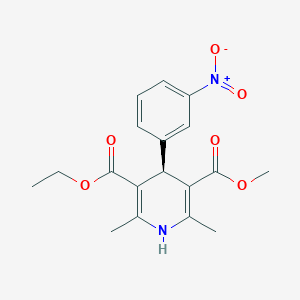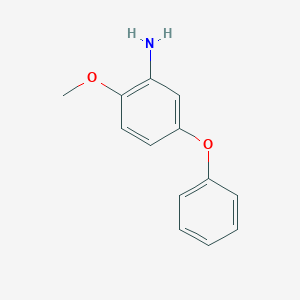
(S)-2,3-Epoxysqualene
Descripción general
Descripción
(S)-2,3-Epoxysqualene is an organic compound that plays a crucial role in the biosynthesis of sterols, including cholesterol and other steroids. It is an intermediate in the squalene epoxidation pathway, which is a key step in the conversion of squalene to lanosterol, the precursor to all steroids. This compound is characterized by an epoxide functional group, which is a three-membered cyclic ether, attached to the squalene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-2,3-Epoxysqualene can be synthesized through the epoxidation of squalene. The most common method involves the use of peracids, such as meta-chloroperoxybenzoic acid, under mild conditions. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The epoxidation reaction is stereospecific, leading to the formation of the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound often involves biocatalysis using enzymes such as squalene monooxygenase. This enzyme catalyzes the epoxidation of squalene in the presence of oxygen and NADPH. The enzymatic process is highly efficient and selective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2,3-Epoxysqualene undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-2,3-Epoxysqualene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of sterols and other complex organic molecules.
Biology: It plays a vital role in the study of sterol biosynthesis and metabolic pathways.
Medicine: Research on this compound contributes to understanding cholesterol metabolism and the development of cholesterol-lowering drugs.
Industry: It is used in the production of steroids and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (S)-2,3-Epoxysqualene involves its conversion to lanosterol by the enzyme lanosterol synthase. This conversion is a key step in the biosynthesis of sterols. The epoxide group of this compound reacts with the enzyme’s active site, leading to the formation of a carbocation intermediate. This intermediate undergoes a series of rearrangements and cyclizations to form lanosterol.
Comparación Con Compuestos Similares
Squalene: The precursor to (S)-2,3-Epoxysqualene, lacking the epoxide group.
Lanosterol: The product formed from this compound, containing a more complex ring structure.
Cholesterol: A downstream product in the sterol biosynthesis pathway.
Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of sterols. Its epoxide functional group makes it highly reactive and essential for the enzymatic conversion to lanosterol. This distinguishes it from other similar compounds that either lack the epoxide group or are further along in the biosynthetic pathway.
Propiedades
IUPAC Name |
(3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIMSPSDBYKPPY-RSKUXYSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC[C@H]1C(O1)(C)C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-2,3-Epoxysqualene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54910-48-4 | |
| Record name | (S)-2,3-Epoxysqualene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)








